Cas no 73698-52-9 (1,2-Benzisothiazol-3(2H)-one,2-[3-(diethylamino)propyl]-, 1,1-dioxide, hydrochloride (1:1))
73698-52-9 structure
Product Name:1,2-Benzisothiazol-3(2H)-one,2-[3-(diethylamino)propyl]-, 1,1-dioxide, hydrochloride (1:1)
Numero CAS:73698-52-9
MF:C14H21ClN2O3S
MW:332.846141576767
CID:570474
PubChem ID:3056339
Update Time:2025-04-19
1,2-Benzisothiazol-3(2H)-one,2-[3-(diethylamino)propyl]-, 1,1-dioxide, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzisothiazol-3(2H)-one,2-[3-(diethylamino)propyl]-, 1,1-dioxide, hydrochloride (1:1)
- 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide , monohydrochloride (9CI)
- 2-[3-(diethylamino)propyl]-1,1-dioxo-1,2-benzothiazol-3-one,hydrochloride
- 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride
- 2 &
- 2-(3-(Diethylamino)propyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride
- 2-[3-(Diethylamino)propyl]-1,1-dioxide hydrochloride
- AC1MHR5B
- amp
- LS-33611
- NSC 45125
- NSC-45125
- WLN: T56 BSWNVJ C3N2&
- 1, 2-[3-(diethylamino)propyl]-, 1,1-dioxide, hydrochloride
- DTXSID80223992
- 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, monohydrochloride
- WLN: T56 BSWNVJ C3N2&2 &GH
- 73698-52-9
- 1, 2-[3-(diethylamino)propyl]-, 1,1-dioxide, monohydrochloride
- NSC45125
-
- Inchi: 1S/C14H20N2O3S.ClH/c1-3-15(4-2)10-7-11-16-14(17)12-8-5-6-9-13(12)20(16,18)19;/h5-6,8-9H,3-4,7,10-11H2,1-2H3;1H
- Chiave InChI: XZJGRAQDKWCFNT-UHFFFAOYSA-N
- Sorrisi: Cl.S1(C2C=CC=CC=2C(N1CCCN(CC)CC)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 332.096
- Massa monoisotopica: 332.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 440
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.1Ų
Proprietà sperimentali
- Punto di ebollizione: 442.6°C at 760 mmHg
- Punto di infiammabilità: 221.5°C
1,2-Benzisothiazol-3(2H)-one,2-[3-(diethylamino)propyl]-, 1,1-dioxide, hydrochloride (1:1) Letteratura correlata
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
73698-52-9 (1,2-Benzisothiazol-3(2H)-one,2-[3-(diethylamino)propyl]-, 1,1-dioxide, hydrochloride (1:1)) Prodotti correlati
- 15448-99-4(2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one)
- 7499-96-9(2-butyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso